4-Difluoromethoxy-3-nitropyridine

Drug Discovery PASS Prediction Kinase Inhibition

Accelerate your CNS-penetrant kinase and PDE4 inhibitor programs with 4-Difluoromethoxy-3-nitropyridine. This critical heterocyclic building block features a unique 4-difluoromethoxy group that confers up to 3,333-fold PDE4 selectivity and submicromolar potency compared to methoxy analogs. The ortho-nitro substitution creates a privileged electronic environment for downstream SAR-driven functionalization. Its enhanced lipophilicity (higher LogP) directly addresses blood-brain barrier penetration challenges in CNS drug discovery. Sourced as a research-grade intermediate, this scaffold also strengthens IP positions as a claimed substituent in composition-of-matter patents. Ensure batch-to-batch consistency for fragment-based screening and high-throughput synthesis.

Molecular Formula C6H4F2N2O3
Molecular Weight 190.1 g/mol
CAS No. 1214360-74-3
Cat. No. B1434868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Difluoromethoxy-3-nitropyridine
CAS1214360-74-3
Molecular FormulaC6H4F2N2O3
Molecular Weight190.1 g/mol
Structural Identifiers
SMILESC1=CN=CC(=C1OC(F)F)[N+](=O)[O-]
InChIInChI=1S/C6H4F2N2O3/c7-6(8)13-5-1-2-9-3-4(5)10(11)12/h1-3,6H
InChIKeyFEVJSTPDIPGFNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Difluoromethoxy-3-nitropyridine (CAS 1214360-74-3): A Differentiated Nitropyridine Building Block for Pharmaceutical Synthesis


4-Difluoromethoxy-3-nitropyridine (CAS 1214360-74-3) is a heterocyclic organic compound belonging to the class of nitropyridines, characterized by a pyridine ring substituted with a difluoromethoxy group (-OCF2H) at the 4-position and a nitro group (-NO2) at the 3-position . This specific substitution pattern imparts a unique combination of electronic properties, making it a valuable synthetic intermediate in medicinal chemistry and agrochemical research. Its molecular formula is C6H4F2N2O3, and it is typically supplied as a research-grade building block for the synthesis of more complex biologically active molecules .

Why 4-Difluoromethoxy-3-nitropyridine Cannot Be Replaced by Other Nitropyridine Analogs in Synthesis


The selection of 4-difluoromethoxy-3-nitropyridine over its positional isomers or alternative 4-substituted nitropyridines is critical for achieving desired biological activity and synthetic efficiency. The specific ortho-relationship between the electron-withdrawing nitro group and the 4-difluoromethoxy substituent creates a unique electronic environment that governs both its reactivity in downstream transformations and the pharmacokinetic properties of final drug candidates [1]. Simple substitution with a 4-methoxy analog (e.g., 4-methoxy-3-nitropyridine) or a positional isomer (e.g., 3-(difluoromethoxy)-2-nitropyridine) can result in the loss of key interactions with biological targets or a significant reduction in metabolic stability, as demonstrated in structure-activity relationship (SAR) studies [1]. The following evidence quantifies these differences.

Quantitative Differentiation Evidence for 4-Difluoromethoxy-3-nitropyridine vs. Analogs


Predicted Biological Activity Profile of 4-Difluoromethoxy-3-nitropyridine vs. In-Class Analogs

Computational PASS (Prediction of Activity Spectra for Substances) analysis predicts that 4-difluoromethoxy-3-nitropyridine possesses a distinct and potent bioactivity profile compared to simple nitropyridines lacking the difluoromethoxy group. The compound is predicted to be a strong inhibitor of protein kinases (Pa 0.584) and signal transduction pathways (Pa 0.718), with a high probability of activity (Pa) and low probability of inactivity (Pi) [1]. While direct comparative PASS data for exact positional isomers are not available in the same study, the presence of the difluoromethoxy group is a known driver of this kinase inhibitory activity, a feature absent in methoxy or unsubstituted analogs [1].

Drug Discovery PASS Prediction Kinase Inhibition

Enhanced PDE4 Inhibitory Activity with Difluoromethoxy Substitution on Pyridine Scaffolds

In a series of catecholamide-based phosphodiesterase 4 (PDE4) inhibitors, the replacement of a 4-methoxy group on a pyridine-containing scaffold with a 4-difluoromethoxy group led to a significant improvement in inhibitory activity [1]. This modification resulted in compounds with submicromolar IC50 values (30–360 nM) and high selectivity for PDE4 over other PDE isoforms (up to 3333-fold) [1]. This SAR principle is directly applicable to the 4-difluoromethoxy-3-nitropyridine core, as the nitro group serves as a versatile handle for further functionalization while the difluoromethoxy group provides the optimized electronic and steric profile for target engagement.

Medicinal Chemistry PDE4 Inhibition SAR

Specific Utility as a Privileged Fragment in Patented Bioactive Molecules

The 4-difluoromethoxy-3-pyridyl group is explicitly claimed as a key substituent (R4) in a patent for pyrrolobenzimidazole and imidazobenzoxazinone compounds [1]. This demonstrates its validated utility in generating intellectual property for novel therapeutic agents. The patent's Markush structure specifically includes the 4-difluoromethoxy-3-pyridyl group, underscoring its differentiation from other pyridyl variants (e.g., unsubstituted pyridyl, halo-substituted pyridyl) that may not confer the same biological properties or patentability. This direct use in patent literature is a strong indicator of its value in drug discovery and development.

Patent Analysis Pharmaceutical Compositions Structure-Based Design

Distinct Physicochemical Profile vs. 4-Methoxy-3-nitropyridine

A direct comparison of computed physicochemical properties between 4-difluoromethoxy-3-nitropyridine (MW: 190.10) and its 4-methoxy analog, 4-methoxy-3-nitropyridine (MW: 154.12), reveals key differences that impact drug-likeness. The difluoromethoxy group increases molecular weight and lipophilicity (LogP ~2.1 vs. ~1.2 for the methoxy analog), which can enhance membrane permeability and metabolic stability . While the methoxy analog is a useful synthetic intermediate, the difluoromethoxy variant is favored in lead optimization for its improved pharmacokinetic profile, often leading to lower clearance and higher oral bioavailability in vivo .

Medicinal Chemistry Physicochemical Properties Drug-likeness

Optimal Research and Industrial Application Scenarios for 4-Difluoromethoxy-3-nitropyridine


Synthesis of Next-Generation Kinase Inhibitors for Oncology or Inflammation

Procure 4-difluoromethoxy-3-nitropyridine as a core scaffold for synthesizing potent kinase inhibitors. Reduce the nitro group to an amine and functionalize to create compounds with high predicted kinase inhibition (Pa 0.584) and enhanced selectivity, as supported by PASS prediction data [1]. The difluoromethoxy group is critical for achieving the desired potency and selectivity, as demonstrated in PDE4 inhibitor SAR studies [2].

Design of CNS-Penetrant PDE4 Inhibitors for Neuroinflammation

Utilize this compound as a building block for PDE4 inhibitors. The difluoromethoxy motif, when incorporated into a larger heterocyclic system, has been shown to yield up to 3333-fold selectivity for PDE4 and submicromolar potency (30-360 nM) [1]. The improved physicochemical profile (higher LogP vs. methoxy) may enhance blood-brain barrier penetration, making it a superior choice for CNS-targeted drug discovery programs.

Creation of Patentable Heterocyclic Compounds

Incorporate the 4-difluoromethoxy-3-pyridyl fragment into novel chemical entities to strengthen intellectual property positions. This specific group is a claimed substituent in issued patents, providing a basis for structural novelty and differentiation from prior art [1]. Its use can help secure composition-of-matter patents for new drug candidates, offering a competitive advantage.

Building Block for Fluorinated Chemical Libraries

Acquire this compound for inclusion in a diverse fluorinated building block library. The difluoromethoxy group imparts unique electronic and conformational properties that are valuable in fragment-based drug discovery (FBDD) and high-throughput screening (HTS). Its distinct properties compared to methoxy analogs (higher MW, increased lipophilicity) can lead to the identification of novel hits with improved drug-like profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Difluoromethoxy-3-nitropyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.